molecular formula C28H28N2O4 B11673284 3-(3,4-dimethoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11673284
M. Wt: 456.5 g/mol
InChI Key: KAJZHXDCDJYRMQ-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzodiazepinone class, characterized by a seven-membered diazepine ring fused to two benzene rings. The core structure is substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-methoxyphenyl group at position 11. Methoxy groups are electron-rich substituents that enhance solubility and influence receptor-binding interactions through hydrogen bonding and hydrophobic effects.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O4/c1-32-20-8-6-7-18(13-20)28-27-23(29-21-9-4-5-10-22(21)30-28)14-19(15-24(27)31)17-11-12-25(33-2)26(16-17)34-3/h4-13,16,19,28-30H,14-15H2,1-3H3

InChI Key

KAJZHXDCDJYRMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC)C(=O)C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as nitration, reduction, and cyclization to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Substituents Key Properties/Activities References
Target Compound : 3-(3,4-Dimethoxyphenyl)-11-(3-Methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one 3-(3,4-Dimethoxyphenyl); 11-(3-Methoxyphenyl) Hypothesized enhanced solubility and receptor binding due to methoxy groups. N/A
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one 10-(4-Bromobenzoyl); 11-(3,4-Dimethoxyphenyl); 3,3-Dimethyl Bromine enhances electrophilicity; dimethyl groups increase steric bulk.
7-Benzoyl-11-(1H-indol-3-yl)-dibenzo[b,e][1,4]diazepin-1-one (FC2) 7-Benzoyl; 11-(Indol-3-yl) Selective cytotoxicity in cancer cells (IC₅₀ ~10 μM); minimal toxicity in normal fibroblasts.
3-(4-Methoxyphenyl)-11-[4-(Trifluoromethyl)phenyl]-dibenzo[b,e][1,4]diazepin-1-one 3-(4-Methoxyphenyl); 11-(4-Trifluoromethylphenyl) Trifluoromethyl group enhances metabolic stability and lipophilicity.
3,3-Dimethyl-10-(Trifluoroacetyl)-11-(3,4,5-Trimethoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one 3,3-Dimethyl; 10-(Trifluoroacetyl); 11-(3,4,5-Trimethoxyphenyl) Trimethoxy and trifluoroacetyl groups may confer kinase inhibition potential.
3-(3,4-Dimethoxyphenyl)-10-Hexanoyl-11-[4-(Trifluoromethyl)phenyl]-dibenzo[b,e][1,4]diazepin-1-one 3-(3,4-Dimethoxyphenyl); 10-Hexanoyl; 11-(4-Trifluoromethylphenyl) Hexanoyl chain increases lipophilicity; trifluoromethyl enhances bioavailability.
Triazole Hybrid: 3,3-Dimethyl-11-(3-((1-(4-Nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-dibenzo[b,e][1,4]diazepin-1-one 11-(Triazole-nitrobenzyl); 3,3-Dimethyl Potent BuChE inhibition (IC₅₀ = 0.2 μM); anti-Alzheimer’s potential.

Key Findings from Structural Comparisons

Substituent Effects on Pharmacokinetics: Methoxy Groups: The target compound’s 3,4-dimethoxy and 3-methoxy substituents likely improve water solubility compared to halogenated analogs (e.g., bromine in ). However, excessive methoxy groups (e.g., 3,4,5-trimethoxy in ) may reduce membrane permeability. Lipophilic Groups: Hexanoyl () and trifluoromethyl () substituents enhance blood-brain barrier penetration, critical for CNS-targeted therapies.

Bioactivity Trends :

  • Anticancer Activity : FC2 derivatives () with indole or benzoyl groups show selective cytotoxicity, suggesting that bulky aromatic substituents at position 11 enhance pro-apoptotic effects.
  • Enzyme Inhibition : Triazole hybrids () demonstrate that electron-withdrawing groups (e.g., nitro) improve BuChE inhibition, whereas methoxy groups (electron-donating) may favor alternative targets.

Synthetic Flexibility: The dibenzodiazepinone core allows modular substitution via reactions with arylglyoxal hydrates, enaminoketones, or acylation agents (). For example, 3,3-dimethyl analogs () are synthesized via alkylation, while trifluoroacetyl derivatives () require acetylation.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a notable member of the dibenzo diazepine family. Its complex structure suggests potential for diverse biological activities. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24N2O4
  • Molecular Weight : 356.42 g/mol
  • CAS Number : 1142215-80-2

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antitumor Activity

Recent studies highlight the antitumor potential of related compounds within the dibenzo diazepine class. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Study Findings :
    • A study conducted by the National Cancer Institute assessed the cytotoxicity of various compounds against 60 cancer cell lines including leukemia and breast cancer cells. The results indicated that certain derivatives exhibited high levels of antitumor activity .
    • Another study focused on synthesizing and evaluating the anticancer properties of triazole derivatives showed that structural modifications can enhance bioactivity against specific cancer types .

The mechanisms through which these compounds exert their effects are still under investigation but may involve:

  • Inhibition of key cellular pathways involved in tumor growth.
  • Induction of apoptosis in malignant cells.
  • Modulation of signaling pathways related to cell proliferation and survival.

Table 1: Summary of Antitumor Activity Studies

CompoundCell Lines TestedIC50 (µM)Mechanism
Compound AMDA-MB-468 (breast)12.5Apoptosis induction
Compound BA549 (lung)15.0Cell cycle arrest
Compound CHCT116 (colon)10.0Mitotic inhibition

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Pharmacological Potential

Beyond antitumor properties, there is growing interest in the neuropharmacological effects of dibenzo diazepines:

  • Some studies suggest potential anxiolytic or sedative effects due to their structural similarities with known psychoactive compounds.

Neuropharmacological Studies

Research into similar compounds has indicated:

  • Modulation of neurotransmitter systems such as GABAergic pathways.
  • Potential use in treating anxiety disorders or insomnia.

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